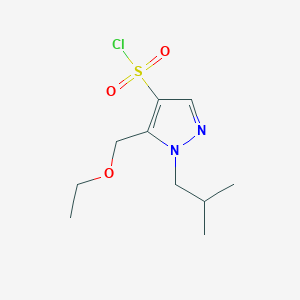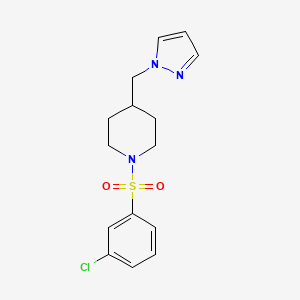
4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine, also known as PMSF, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of serine proteases, which are enzymes that play a critical role in a variety of physiological processes. In
Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Inhibition
Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes highlights the critical role of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of such inhibitors plays a vital role in understanding drug-drug interactions and predicting potential adverse reactions (Khojasteh et al., 2011). Compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine" could serve as selective inhibitors for CYP isoforms, offering a valuable tool for pharmaceutical research and drug development.
Sulfonamide Inhibitors and Their Therapeutic Potential
Sulfonamide compounds, including structures similar to "this compound," have been identified as significant classes of synthetic bacteriostatic antibiotics. They have applications beyond their antibacterial properties, including in diuretics, carbonic anhydrase inhibitors, antiepileptics, and as potential anticancer agents (Gulcin & Taslimi, 2018). This highlights the compound's potential utility in developing novel therapeutic agents targeting various diseases.
Application in Heterocyclic Compound Synthesis
Research on the chemical modification of xylan indicates the potential of certain chemical structures in synthesizing biopolymer ethers and esters with specific properties (Petzold-Welcke et al., 2014). Although not directly related, this suggests that compounds like "this compound" could be explored for their reactivity and utility in creating new materials with desired chemical and physical properties.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-14-3-1-4-15(11-14)22(20,21)19-9-5-13(6-10-19)12-18-8-2-7-17-18/h1-4,7-8,11,13H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOWIGBEBBJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
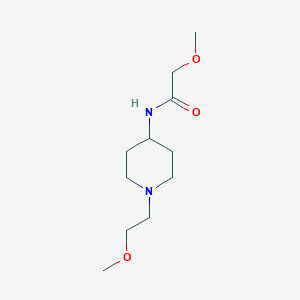
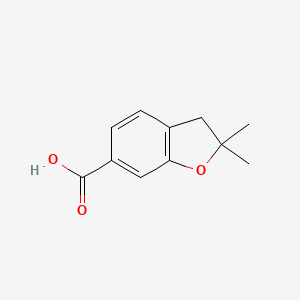
![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)
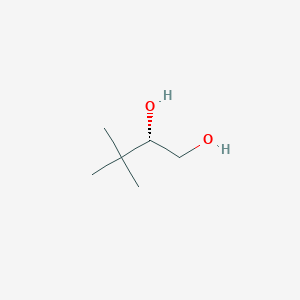
![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)
![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)
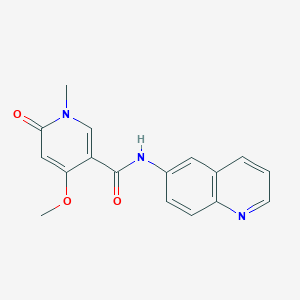
![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)
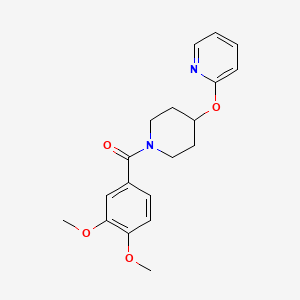
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2893053.png)
